molecular formula C24H17ClFN3O4S B306576 2-CHLORO-5-(3-{[(5E)-1-(2-FLUOROPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOIC ACID

2-CHLORO-5-(3-{[(5E)-1-(2-FLUOROPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOIC ACID

Cat. No.: B306576
M. Wt: 497.9 g/mol
InChI Key: FOPOSXIYFISPTP-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-CHLORO-5-(3-{[(5E)-1-(2-FLUOROPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOIC ACID is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chloro-substituted benzoic acid moiety, a fluorophenyl group, and a pyrrol-1-yl substituent.

Preparation Methods

The synthesis of 2-CHLORO-5-(3-{[(5E)-1-(2-FLUOROPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOIC ACID involves multiple steps. The synthetic route typically starts with the preparation of the benzoic acid derivative, followed by the introduction of the chloro and fluorophenyl groups. The pyrrol-1-yl substituent is then added through a series of reactions involving condensation and cyclization. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using specific catalysts and solvents .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

2-CHLORO-5-(3-{[(5E)-1-(2-FLUOROPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-CHLORO-5-(3-{[(5E)-1-(2-FLUOROPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with DNA or RNA .

Comparison with Similar Compounds

Compared to other similar compounds, 2-CHLORO-5-(3-{[(5E)-1-(2-FLUOROPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOIC ACID is unique due to its specific combination of functional groups and structural features. Similar compounds include:

Properties

Molecular Formula

C24H17ClFN3O4S

Molecular Weight

497.9 g/mol

IUPAC Name

2-chloro-5-[3-[(E)-[1-(2-fluorophenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]-2,5-dimethylpyrrol-1-yl]benzoic acid

InChI

InChI=1S/C24H17ClFN3O4S/c1-12-9-14(13(2)28(12)15-7-8-18(25)16(11-15)23(32)33)10-17-21(30)27-24(34)29(22(17)31)20-6-4-3-5-19(20)26/h3-11H,1-2H3,(H,32,33)(H,27,30,34)/b17-10+

InChI Key

FOPOSXIYFISPTP-LICLKQGHSA-N

SMILES

CC1=CC(=C(N1C2=CC(=C(C=C2)Cl)C(=O)O)C)C=C3C(=O)NC(=S)N(C3=O)C4=CC=CC=C4F

Isomeric SMILES

CC1=CC(=C(N1C2=CC(=C(C=C2)Cl)C(=O)O)C)/C=C/3\C(=O)NC(=S)N(C3=O)C4=CC=CC=C4F

Canonical SMILES

CC1=CC(=C(N1C2=CC(=C(C=C2)Cl)C(=O)O)C)C=C3C(=O)NC(=S)N(C3=O)C4=CC=CC=C4F

Origin of Product

United States

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